acetate CAS No. 13789-91-8](/img/structure/B1332300.png)

Ethyl [(4-ethoxyphenyl)amino](oxo)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (4-ethoxyphenyl)aminoacetate is a compound that has not been directly studied in the provided papers. However, similar compounds with related functional groups and structural motifs have been synthesized and analyzed, which can provide insights into the chemical behavior and properties of Ethyl (4-ethoxyphenyl)aminoacetate. For instance, the synthesis of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been reported, which is used in the Lossen rearrangement to produce hydroxamic acids and ureas from carboxylic acids . Another related compound, ethyl-2-(4-aminophenoxy)acetate, has been synthesized and characterized, serving as a precursor for dual hypoglycemic agents . Additionally, the synthesis and antitumor activity of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate have been explored , along with the crystal structure determination of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate .

Synthesis Analysis

The synthesis of related compounds involves various strategies such as the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate for the Lossen rearrangement, which is a method that allows the conversion of carboxylic acids to ureas in a single pot without racemization . Another synthesis approach includes the alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction to produce ethyl-2-(4-aminophenoxy)acetate . These methods demonstrate the versatility of ethyl acetate derivatives in chemical synthesis and their potential utility in generating a variety of functional molecules.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, the crystal structure of ethyl-2-(4-aminophenoxy)acetate was determined using X-ray single crystal structure determination, revealing that it crystallizes in the triclinic crystal system with specific unit cell parameters . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, showing a non-planar molecule with significant stabilization from intra- and intermolecular hydrogen bonds . These findings suggest that Ethyl (4-ethoxyphenyl)aminoacetate may also exhibit interesting structural features that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The chemical reactions involving related compounds showcase the reactivity of ethyl acetate derivatives. The Lossen rearrangement described in one study highlights the potential of these compounds to undergo transformations leading to the formation of new functional groups, such as hydroxamic acids and ureas. The synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate through condensation and cyclization reactions further illustrates the diverse reactivity of these molecules, which could be relevant when considering the chemical behavior of Ethyl (4-ethoxyphenyl)aminoacetate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic methods. For instance, ethyl-2-(4-aminophenoxy)acetate was analyzed using 1H NMR, 13C NMR, COSY, NOESY NMR spectroscopy, and elemental analysis . The compound's UV/Vis spectra were also studied, with bands corresponding to electronic transitions identified using TD-DFT calculations . These analytical techniques provide a comprehensive understanding of the physical and chemical properties of ethyl acetate derivatives, which could be applied to Ethyl (4-ethoxyphenyl)aminoacetate to gain insights into its behavior and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Ethyl (4-ethoxyphenyl)aminoacetate and its derivatives have been a focus in synthesis research. It has been used in the synthesis of a variety of compounds, including α-ketoamide derivatives, due to its effectiveness in improving purity and yield in chemical reactions. (El‐Faham et al., 2013)

- The compound's role in the synthesis of other complex molecular structures, such as thiazolino[3,2‐a]pyrimidine carbinolamines, showcases its versatility in chemical transformations. (Campaigne et al., 1981)

- It has also been used in List-Barbas-Mannich reactions catalyzed by organocatalysts, aiding in the production of γ-oxo-α-amino acid derivatives. (Perera et al., 2013)

Advanced Material Development

- In the field of materials science, ethyl (4-ethoxyphenyl)aminoacetate derivatives have been utilized for the development of new materials. For instance, their role in the creation of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines highlights their application in material chemistry. (Pretto et al., 2019)

- They have also been involved in the catalytic synthesis of complex pyrrole derivatives, underlining their importance in the synthesis of novel organic compounds. (Yavari et al., 2002)

Antimicrobial and Antitumor Activity

- Some studies have explored the potential antimicrobial and antitumor activities of compounds synthesized using ethyl (4-ethoxyphenyl)aminoacetate. For instance, its derivatives have shown inhibition of cancer cell proliferation, indicating potential applications in cancer research. (Liu et al., 2018)

- The antimicrobial activity of 1,2,4-triazol-3-one derivatives, synthesized from ethyl (4-ethoxyphenyl)aminoacetate, against various microorganisms has also been evaluated, suggesting its utility in developing new antimicrobial agents. (Fandaklı et al., 2012)

Crystallography and Molecular Interactions

- Ethyl (4-ethoxyphenyl)aminoacetate has been studied in the context of crystal packing, where its derivatives exhibit unique interactions like N⋯π and O⋯π, providing insights into molecular structures and bonding. (Zhang et al., 2011)

Eigenschaften

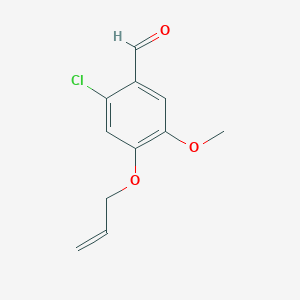

IUPAC Name |

ethyl 2-(4-ethoxyanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-3-16-10-7-5-9(6-8-10)13-11(14)12(15)17-4-2/h5-8H,3-4H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCOUMMVQFTMLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366985 |

Source

|

| Record name | ethyl [(4-ethoxyphenyl)amino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(4-ethoxyphenyl)amino](oxo)acetate | |

CAS RN |

13789-91-8 |

Source

|

| Record name | ethyl [(4-ethoxyphenyl)amino](oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

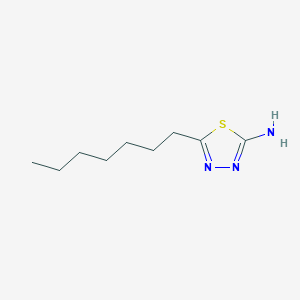

![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)